molecular formula C12H13N3 B14847150 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine CAS No. 944900-07-6

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine

Katalognummer: B14847150
CAS-Nummer: 944900-07-6
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: DXRNTIADHPCQCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound features a pyrimidine ring substituted with a phenyl group at the 5-position and an ethanamine group at the 2-position. It is a primary amine, which means it has one alkyl or aryl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine can be achieved through various methods. One common approach involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

944900-07-6

Molekularformel

C12H13N3

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-(5-phenylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C12H13N3/c1-9(13)12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-9H,13H2,1H3

InChI-Schlüssel

DXRNTIADHPCQCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=C(C=N1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.